1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester
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Overview
Description
2-Hydroxy-4-(methoxycarbonyl)benzoic acid, also known by its IUPAC name, is a compound with the molecular formula C9H8O5 and a molecular weight of 196.16 g/mol . This compound is characterized by the presence of a hydroxyl group at the second position and a methoxycarbonyl group at the fourth position on the benzoic acid ring . It is a solid at room temperature and is primarily used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(methoxycarbonyl)benzoic acid typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
On an industrial scale, the production of 2-Hydroxy-4-(methoxycarbonyl)benzoic acid follows a similar synthetic route but is optimized for large-scale operations . This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield . Additionally, advanced purification techniques such as chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Scientific Research Applications
2-Hydroxy-4-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Hydroxy-4-(methoxycarbonyl)benzoic acid can be compared with other similar compounds such as:
2-Hydroxy-4-methylbenzoic acid: Differing by the presence of a methyl group instead of a methoxycarbonyl group.
2-Hydroxy-4-methoxybenzoic acid: Differing by the presence of a methoxy group instead of a methoxycarbonyl group.
Uniqueness
The presence of both a hydroxyl and a methoxycarbonyl group on the benzoic acid ring makes 2-Hydroxy-4-(methoxycarbonyl)benzoic acid unique in its reactivity and applications . This combination of functional groups allows for diverse chemical modifications and a wide range of applications in various fields .
Properties
Molecular Formula |
C9H7O5- |
---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
2-carboxy-5-methoxycarbonylphenolate |
InChI |
InChI=1S/C9H8O5/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4,10H,1H3,(H,11,12)/p-1 |
InChI Key |
GZKDVWHMQIMEQU-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)[O-] |
Origin of Product |
United States |
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